molecular formula C23H21NO5 B14417931 Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate CAS No. 81455-43-8

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate

Cat. No.: B14417931
CAS No.: 81455-43-8
M. Wt: 391.4 g/mol
InChI Key: OLVXGQGWRZWGHQ-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate is a chemical compound with the molecular formula C23H21NO5 It is known for its complex structure, which includes benzamido and methoxyphenoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-amino-4-hydroxybenzoate. This intermediate is then reacted with benzoyl chloride to introduce the benzamido group, followed by the reaction with 4-methoxyphenol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(methylamino)benzoate
  • Ethyl 3-benzamido-4-hydroxybenzoate
  • Ethyl 3-benzamido-4-(4-hydroxyphenoxy)benzoate

Uniqueness

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

81455-43-8

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate

InChI

InChI=1S/C23H21NO5/c1-3-28-23(26)17-9-14-21(29-19-12-10-18(27-2)11-13-19)20(15-17)24-22(25)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,24,25)

InChI Key

OLVXGQGWRZWGHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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